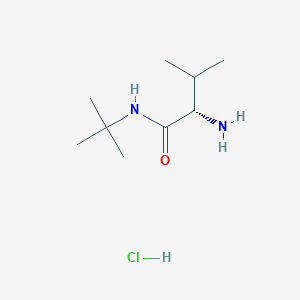

L-Valine t-butylamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVSNFCPWQDKIJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628439 | |

| Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70421-65-7 | |

| Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of L-Valine t-Butylamide Hydrochloride from L-Valine

Abstract

L-Valine t-butylamide hydrochloride is a crucial chiral building block in modern synthetic chemistry, valued for its role in the development of pharmaceuticals and as a component in peptide synthesis.[1][2] Its structure, derived from the essential amino acid L-valine, incorporates a sterically demanding tert-butylamide group, which can be strategically leveraged in asymmetric synthesis to control stereochemical outcomes.[1] This guide provides a comprehensive, technically-grounded overview of a reliable and efficient synthetic route starting from L-valine. We will delve into the strategic considerations behind each synthetic step, from amine protection and sterically hindered amide coupling to the final deprotection and salt formation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Three-Step Approach

The conversion of L-valine, a zwitterionic amino acid, into its corresponding t-butylamide hydrochloride salt necessitates a carefully planned three-step sequence. The core challenge lies in selectively forming an amide bond between the carboxylic acid of L-valine and the highly hindered tert-butylamine, without undesirable side reactions such as self-polymerization.

The chosen strategy is as follows:

-

N-Protection: The nucleophilic amino group of L-valine is temporarily masked with a suitable protecting group. This is a critical step to prevent the amine from reacting during the subsequent activation of the carboxyl group.[3] The tert-butoxycarbonyl (Boc) group is selected for its robustness and its facile, clean removal under acidic conditions.[4][5]

-

Amide Coupling: The protected Boc-L-valine is then coupled with tert-butylamine. This reaction is challenging due to the significant steric hindrance from both the isopropyl side chain of valine and the bulky tert-butyl group of the amine.[6][7] Therefore, the choice of an efficient coupling reagent capable of activating the carboxylic acid and facilitating the reaction under these demanding conditions is paramount.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. By employing hydrochloric acid, this step simultaneously liberates the free amine and forms the desired hydrochloride salt, which often improves the compound's crystallinity and handling characteristics.[1][8]

This logical progression ensures high selectivity and yield, transforming a readily available chiral precursor into a high-value synthetic intermediate.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: N-Protection of L-Valine with tert-Butoxycarbonyl (Boc) Group

Causality and Experimental Choice: The primary amine of L-valine must be protected to render it non-nucleophilic, thereby directing the subsequent reaction to the carboxylic acid moiety. The Boc group is ideal due to its stability in basic and mildly acidic conditions used in the coupling step, and its clean cleavage via an acid-catalyzed E1-type elimination mechanism, which generates gaseous byproducts (isobutylene and CO₂) and the free amine.[4][8] The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions.[5][9]

Protocol for Boc-L-Valine Synthesis:

-

In a 500 mL round-bottom flask, dissolve L-valine (11.7 g, 100 mmol) in a solution of sodium hydroxide (4.4 g, 110 mmol) in 100 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) in 100 mL of tetrahydrofuran (THF) or dioxane.

-

Add the Boc₂O solution dropwise to the cold L-valine solution over 1 hour, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF/dioxane).

-

Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M aqueous citric acid or cold 1 M HCl. The product, Boc-L-Valine, will precipitate as a white solid or oil.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Valine as a white solid or viscous oil.[9]

Step 2: Amide Coupling of Boc-L-Valine with tert-Butylamine

Causality and Experimental Choice: Forming an amide bond between two sterically hindered partners requires a highly efficient coupling reagent. Standard carbodiimides like DCC can be sluggish and may lead to side reactions.[10] Modern aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior for such challenging couplings.[6][7] They rapidly convert the carboxylic acid into a highly reactive activated ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), which then readily reacts with the amine.[11]

Protocol for Boc-L-Valine-t-butylamide Synthesis:

-

In a dry 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Valine (21.7 g, 100 mmol) in 200 mL of anhydrous N,N-dimethylformamide (DMF).

-

Add HBTU (39.8 g, 105 mmol) and 1-Hydroxybenzotriazole (HOBt) (14.2 g, 105 mmol) to the solution. Note: HOBt is often added to suppress potential racemization.[12]

-

Cool the mixture to 0 °C in an ice bath and add DIPEA (35 mL, 200 mmol) dropwise with vigorous stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

-

Add tert-butylamine (11.6 mL, 110 mmol) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with 5% aqueous citric acid (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Valine-t-butylamide. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality and Experimental Choice: The final step removes the Boc group to furnish the target primary amine. Using a solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane or diethyl ether serves a dual purpose: the strong acid efficiently cleaves the acid-labile Boc group, and the chloride counter-ion forms the hydrochloride salt of the product amine in situ.[1] This method is direct and often yields a crystalline product that can be easily isolated by filtration.

Protocol for this compound Synthesis:

-

Dissolve the crude Boc-L-Valine-t-butylamide (approx. 100 mmol) from the previous step in 100 mL of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution or add a 4 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise with stirring.

-

A white precipitate of this compound should form immediately.

-

Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours to ensure complete deprotection.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether (3 x 50 mL) to remove any soluble impurities.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.[]

Visualization and Data Summary

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: A flowchart of the three-step synthesis of this compound.

Quantitative Data Summary

The table below summarizes the key quantitative parameters for a typical synthesis starting with 100 mmol of L-Valine.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. N-Protection | L-Valine (11.7 g) | Boc₂O (24.0 g), NaOH (4.4 g) | Water/THF | 0 → RT | 12-16 | 90-95 |

| 2. Amide Coupling | Boc-L-Valine (21.7 g) | HBTU (39.8 g), t-BuNH₂ (11.6 mL), DIPEA (35 mL) | DMF | 0 → RT | 12-24 | 80-90 |

| 3. Deprotection | Boc-Amide (crude) | 4 M HCl in Dioxane (50 mL) | Diethyl Ether | 0 → RT | 3-5 | 95-99 |

Conclusion

The synthesis of this compound from L-valine is a robust and reproducible process that relies on established principles of peptide chemistry. By carefully selecting the N-terminal protecting group (Boc) and employing a potent coupling reagent (HBTU) to overcome the challenge of steric hindrance, high yields of the desired amide can be achieved. The final acid-mediated deprotection and salt formation provide an efficient route to the stable, crystalline final product. This guide provides the necessary strategic insights and detailed protocols to empower researchers to successfully synthesize this valuable chiral building block for applications in pharmaceutical development and advanced chemical synthesis.

References

-

A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. Benchchem.

-

This compound | 70421-65-7. Benchchem.

-

Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing.

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

- Chiral Amino Acids Synthesis. [Source not publicly available]

-

Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society.

-

Coupling Reagents. Aapptec Peptides.

-

A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions. Benchchem.

-

Synthesis of Amino Acids. Chemistry LibreTexts.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

-

Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.

- Peptide Coupling Reagents, More than a Letter Soup. [Source not publicly available]

-

Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Sigma-Aldrich.

-

Comparative study of different deprotection reagents for Boc-L-Valine. Benchchem.

-

L-Valine tert-butylamide hydrochloride. Chem-Impex.

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

-

Synthesis of Boc-valine. PrepChem.com.

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

L-Valine tert-butylamide hydrochloride | 70421-65-7. Sigma-Aldrich.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

- Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. [Source not publicly available]

-

L-Valine tert-butyl ester hydrochloride. Chem-Impex.

-

Amine Protection / Deprotection. Fisher Scientific.

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.

-

L-Valine synthesis. ChemicalBook.

-

L-Valine tert-butylamide hydrochloride (CAS 70421-65-7). BOC Sciences Amino Acid.

-

Method for preparing L-valine and D-valine by chemical resolution. Google Patents.

-

L-Valine tert.butyl amide. PubChem - NIH.

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

-

L-Valine tert-butyl ester = 99.0 13518-40-6. Sigma-Aldrich.

-

Peptide Synthesis. Chemistry LibreTexts.

-

Engineering of microbial cells for L-valine production: challenges and opportunities. PMC.

-

Valine purification method. Google Patents.

-

Preparation method of L-valine methyl ester hydrochloride. Eureka | Patsnap.

-

How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate.

-

N-(tert-Butoxycarbonyl)- L -valine methyl ester 98 58561-04-9. Sigma-Aldrich.

-

Application Notes and Protocols for the Reduction of L-Valine to L-Valinol. Benchchem.

-

N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester: a twisted parallel β-sheet in the crystal structure of a protected dipeptide. ResearchGate.

-

Boc-L-Valine. PubChem - NIH.

-

tert-Butoxycarbonyl-D-valine (N-tert-Butyloxycarbonyl-D-valine). MedChemExpress.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. bachem.com [bachem.com]

- 11. 用於合成 GLP-1 的構建基材、樹脂和偶联試劑 [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

L-Valine t-Butylamide Hydrochloride: A Comprehensive Spectroscopic Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals on the Core Spectral Data (NMR, IR, MS) of L-Valine t-Butylamide Hydrochloride.

Introduction: The Structural Significance of a Versatile Chiral Building Block

This compound is a chiral amino acid derivative that plays a pivotal role in various facets of chemical and pharmaceutical research. Derived from the essential amino acid L-valine, this compound marries the defined stereochemistry of its parent with the steric and solubility characteristics imparted by the N-tert-butylamide group.[1] This modification of the carboxylic acid to a bulky amide alters the molecule's reactivity and physical properties, making it a valuable building block in peptide synthesis and the development of chiral ligands for asymmetric catalysis.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is where spectroscopic analysis becomes indispensable. This guide provides a detailed examination of the key spectral data for this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

The molecular structure of this compound is fundamental to interpreting its spectral data. The presence of a primary amine, a secondary amide, an isopropyl group, and a tert-butyl group gives rise to a unique and informative spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The presence of the hydrochloride salt means the primary amine will be protonated to an ammonium group (-NH3+), and its protons, along with the amide proton, are expected to be broad and may exchange with deuterated solvents.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Ammonium (-NH₃⁺) | ~8.5 - 9.0 | Broad Singlet | 3H |

| Amide (-NH-) | ~7.5 - 8.0 | Singlet | 1H |

| α-CH | ~3.8 - 4.2 | Multiplet | 1H |

| β-CH | ~2.0 - 2.4 | Multiplet | 1H |

| t-butyl (-C(CH₃)₃) | ~1.2 - 1.4 | Singlet | 9H |

| Isopropyl (-CH(CH₃)₂) | ~0.9 - 1.1 | Doublets | 6H |

Data based on predicted values.[1]

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of the ammonium and amide protons are due to the deshielding effect of the adjacent nitrogen atoms and hydrogen bonding. The α-proton is shifted downfield due to the electron-withdrawing effects of the adjacent ammonium and carbonyl groups. The large singlet integrating to nine protons is a characteristic signal for the tert-butyl group. The two methyl groups of the isopropyl side chain are diastereotopic and are therefore expected to appear as two distinct doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~170 - 173 |

| α-C | ~57 - 60 |

| tert-butyl quaternary C | ~50 - 52 |

| β-C | ~30 - 33 |

| tert-butyl CH₃ | ~28 - 30 |

| Isopropyl CH₃ | ~18 - 20 |

Data based on predicted values.[1]

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the amide group is the most deshielded, appearing furthest downfield. The α-carbon is also significantly deshielded due to its proximity to the nitrogen and carbonyl groups. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, to a volume of about 0.7 mL in a clean vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all peaks in both spectra.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

Expected Characteristic IR Absorption Bands (KBr Pellet)

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Ammonium (-NH₃⁺) | Stretching | 3000 - 3300 (broad) |

| Amide (-NH-) | Stretching | ~3300 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching (Amide I) | ~1650 |

| Amine/Amide N-H | Bending | ~1520-1650 |

Data based on expected values.[1]

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be characterized by several key absorption bands. A broad and strong band in the 3000-3300 cm⁻¹ region is indicative of the N-H stretching vibrations of the ammonium group, likely overlapping with the amide N-H stretch. The aliphatic C-H stretching vibrations from the isopropyl and tert-butyl groups will appear just below 3000 cm⁻¹. A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching of the secondary amide (Amide I band). The N-H bending vibrations of both the ammonium and amide groups will also be present in the 1520-1650 cm⁻¹ region. The presence of a hydrochloride salt is characterized by a broad absorption in the high-frequency region due to the N-H+ stretching vibrations.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

Caption: Workflow for FT-IR spectroscopic analysis.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the key absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that allows for the determination of the molecular weight of the protonated molecule.

Expected Mass Spectrometry Data (ESI-MS)

| Fragment | m/z | Interpretation |

| [M+H]⁺ (free base) | 173.16 | Protonated molecular ion of the free base |

| [M - C(CH₃)₃]⁺ | 115 | Loss of the tert-butyl group |

| [C(CH₃)₃]⁺ | 57 | tert-butyl cation |

| [CH(CH₃)₂]⁺ | 43 | Isopropyl cation |

Data based on expected fragmentation of the free base L-Valine t-butylamide (MW = 172.27 g/mol ). The hydrochloride salt (MW = 208.73 g/mol ) will likely show the protonated free base in the mass spectrum.[1]

Interpretation of the Mass Spectrum:

In positive ion ESI-MS, this compound is expected to be detected as the protonated free base, [C₉H₂₀N₂O + H]⁺, with an m/z of approximately 173.16. Common fragmentation pathways for amides include cleavage of the amide bond. The loss of the bulky tert-butyl group is a likely fragmentation pathway, leading to a fragment at m/z 115. The tert-butyl cation itself is very stable and is expected to be a prominent peak at m/z 57. Fragmentation of the valine side chain can lead to the formation of the isopropyl cation at m/z 43.

Experimental Protocol for ESI-MS Analysis

Caption: Workflow for ESI-Mass Spectrometry analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of methanol and water.

-

A small amount of an acid, like formic acid (e.g., 0.1% v/v), can be added to the solution to facilitate the formation of protonated ions.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the structure of the molecule.

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted and expected spectral data presented in this guide serve as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in experimental results. A thorough grasp of these spectroscopic techniques and their application to this compound is essential for its effective use in the synthesis of novel pharmaceuticals and advanced materials.

References

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

Sources

Solubility Profile of L-Valine t-butylamide hydrochloride: A Technical Guide for Researchers

Introduction

L-Valine t-butylamide hydrochloride is a chiral amino acid derivative with significant applications in pharmaceutical development and specialized chemical synthesis.[1] As a derivative of the essential amino acid L-valine, it serves as a crucial building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1][2] The modification of the carboxylic acid group to a t-butylamide enhances the molecule's stability and alters its physicochemical properties, making it a valuable tool in synthetic chemistry.[1] Understanding the solubility profile of this compound in common laboratory solvents is paramount for its effective use in drug discovery, formulation development, and process chemistry. A comprehensive solubility profile enables researchers to make informed decisions regarding solvent selection for reactions, purification, and formulation, ultimately ensuring the reproducibility and success of their work.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, offers a qualitative solubility profile based on its structural characteristics, and provides detailed, field-proven experimental protocols for researchers to determine precise solubility data in their own laboratories.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent. For this compound, its solubility is primarily influenced by its ionic nature, hydrogen bonding capabilities, and the presence of both polar and non-polar moieties.

As a hydrochloride salt of an amine, the molecule exists in an ionic form, making it inherently polar. This suggests a higher affinity for polar solvents.[1] The presence of the primary amine and the amide group allows for hydrogen bonding, both as a donor and an acceptor, which further enhances its solubility in protic solvents like water and alcohols. Conversely, the isopropyl group from the valine residue and the t-butyl group on the amide introduce non-polar character, which can influence its solubility in less polar organic solvents.

The overall solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Caption: Key molecular features influencing solubility.

Qualitative Solubility Profile

The following table provides an estimated qualitative solubility profile for this compound in a range of common laboratory solvents. This profile should be used as a guideline, and it is highly recommended that researchers determine the quantitative solubility for their specific applications using the protocols outlined in this guide.

| Solvent Category | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the ability to form strong hydrogen bonds with the solvent lead to favorable interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Medium to High | These solvents can effectively solvate the ionic portion of the molecule, though the lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Medium | The balance between the polar head and non-polar tail of the solute makes solubility in these solvents moderate. The non-polar groups of the solute can interact with the organic part of the solvent. |

| Non-polar | Hexane, Toluene, Dichloromethane | Insoluble to Very Low | The high polarity of the hydrochloride salt makes it energetically unfavorable to dissolve in non-polar solvents where only weak van der Waals forces can be formed. |

Experimental Determination of Solubility

For researchers requiring precise and reliable solubility data, experimental determination is essential. The two most common and accepted methods are the Equilibrium Solubility Method (Shake-Flask) and the Polythermal Method.

Equilibrium Solubility Method (Shake-Flask Protocol)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a sealed vial. The excess solid should be visually present throughout the experiment.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not adsorb the solute.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

-

Caption: Workflow for the Equilibrium Solubility Method.

Polythermal Method

The polythermal method is a dynamic approach where the temperature at which a solid completely dissolves in a solvent of a known concentration is determined.

Principle: A suspension of a known composition (solute and solvent) is heated at a constant rate until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific concentration.

Step-by-Step Methodology:

-

Preparation:

-

Accurately prepare several samples with known compositions of this compound and the chosen solvent in sealed vials.

-

-

Heating and Observation:

-

Place the vials in a system that allows for controlled heating and visual observation (e.g., a multiple reactor system with a camera or a simple heated bath with a stirrer and thermometer).

-

Heat the samples at a slow, constant rate (e.g., 0.1-0.5 °C/min) while continuously stirring.

-

-

Determination of Saturation Temperature:

-

Carefully observe each sample and record the temperature at which the last solid particle dissolves. This is the clear point or saturation temperature.

-

-

Data Analysis:

-

Plot the measured saturation temperatures against the corresponding concentrations to construct a solubility curve.

-

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong understanding of its chemical structure allows for a reliable qualitative prediction of its solubility in common laboratory solvents. As a polar, ionic compound, it is expected to be highly soluble in polar protic solvents and less soluble in non-polar organic solvents. For drug development professionals and researchers who require precise solubility values for formulation, process optimization, and modeling, the detailed experimental protocols provided in this guide offer a robust framework for generating accurate and reproducible data. The application of these standardized methods will contribute to the effective and efficient use of this compound in its various scientific applications.

References

-

HiMedia Laboratories. L-Valine (From non-animal source). [Link]

-

National Center for Biotechnology Information. L-Valine. PubChem Compound Summary for CID 6287. [Link]

Sources

A Comprehensive Technical Guide to the Structural and Conformational Analysis of L-Valine t-butylamide hydrochloride

This in-depth technical guide provides a comprehensive exploration of the structural and conformational landscape of L-Valine t-butylamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established analytical methodologies to elucidate the molecular architecture of this important chiral building block. While a definitive crystal structure is not yet publicly available, this guide leverages data from analogous compounds and predictive techniques to offer a robust analytical framework.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, a derivative of the essential amino acid L-valine, serves as a crucial chiral building block in various synthetic applications, including peptide synthesis and the development of novel pharmaceuticals.[1][2] The presence of a bulky tert-butyl group introduces significant steric hindrance, which can be strategically employed to control stereochemistry in asymmetric synthesis.[1] This modification of the native carboxylic acid to a tert-butylamide also alters the molecule's physical and chemical properties, such as stability and solubility, making it a versatile tool for synthetic chemists.[1][2] Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity and designing new molecular entities with desired biological activities.

Elucidating the Solid-State Structure: A Predictive Approach to X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule at an atomic level.[1] Although a specific Crystallographic Information File (CIF) for this compound is not currently available in public databases like the Cambridge Structural Database (CSD), we can infer its likely solid-state characteristics based on closely related structures, such as L-valine hydrochloride monohydrate.[1]

Hypothetical Crystallographic Parameters

Based on analyses of similar amino acid hydrochlorides, a hypothetical set of crystallographic data for this compound is presented below. This serves as a predictive framework for future experimental validation.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (a common space group for chiral molecules) |

| Unit Cell Dimensions | a, b, c (Å); α, γ = 90°, β ≠ 90° (for monoclinic) |

| Z (molecules per unit cell) | 2 or 4 |

| Key Bond Lengths (Å) | Cα-Cβ: ~1.54, C-N (amide): ~1.33, C=O: ~1.24 |

| Key Bond Angles (°) | N-Cα-C: ~110°, Cα-C-N (amide): ~116° |

| Hydrogen Bonding | Extensive network involving the ammonium group (N-H···Cl), the amide N-H group (N-H···O=C or N-H···Cl), and the carbonyl oxygen. |

The Causality Behind Experimental Choices in X-ray Crystallography

The primary objective of an X-ray diffraction experiment is to obtain a detailed electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined. The choice of crystallization conditions (solvent, temperature, etc.) is critical and is often an empirical process aimed at growing single, well-ordered crystals of sufficient size and quality. The diffraction pattern obtained is then used to solve the phase problem and refine the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for the structural determination of a small organic molecule like this compound.

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/ether).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

-

-

Data Validation and Deposition:

-

Validate the final structure using tools like CHECKCIF.

-

Deposit the crystallographic data in a public database such as the Cambridge Structural Database (CSD).

-

Diagram of the X-ray Crystallography Workflow

Caption: Workflow for NMR spectroscopic analysis.

Computational Conformational Analysis

In the absence of experimental data, computational modeling provides a powerful tool for exploring the conformational landscape of a molecule. For this compound, the key conformational variables are the rotations around the Cα-Cβ and Cα-C(O) single bonds.

Key Factors Influencing Conformation

The conformation of this compound is primarily influenced by:

-

Steric Hindrance: The bulky t-butyl group and the isopropyl group of the valine side chain will sterically clash in certain conformations, leading to a higher energy state.

-

Torsional Strain: Rotation around single bonds is associated with an energy barrier.

-

Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the ammonium group and the carbonyl oxygen, or between the amide N-H and the chloride ion, can stabilize certain conformations.

Theoretical Modeling Approach

A systematic conformational search can be performed using molecular mechanics or quantum mechanics methods. The goal is to identify the low-energy conformers and to understand the energy barriers between them.

Protocol for Computational Conformational Analysis

-

Structure Building:

-

Construct a 3D model of this compound using a molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or random conformational search to explore the potential energy surface.

-

-

Energy Minimization:

-

Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

-

-

Analysis of Results:

-

Analyze the relative energies of the conformers to determine the most stable structures.

-

Examine the dihedral angles and intramolecular distances to characterize the different conformations.

-

Diagram of Conformational Relationships

Caption: Factors influencing the conformational landscape.

Conclusion: A Unified Structural Perspective

This technical guide has provided a multi-faceted approach to understanding the structural and conformational properties of this compound. By combining predictive data from analogous systems with established experimental and computational methodologies, we have constructed a comprehensive analytical framework. While awaiting definitive experimental validation through single-crystal X-ray diffraction, the insights presented here offer a solid foundation for researchers working with this important chiral molecule, enabling more informed decisions in synthetic design and application.

References

Sources

A Comprehensive Technical Guide to the Safe Handling of L-Valine t-butylamide hydrochloride in a Laboratory Setting

This guide provides an in-depth overview of the essential safety and handling protocols for L-Valine t-butylamide hydrochloride, a key reagent in modern pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary checklists to offer a framework for understanding the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Introduction: Understanding the Compound

This compound (CAS No. 70421-65-7) is a derivative of the essential amino acid L-Valine.[1][2][3][4] Its primary application lies in peptide synthesis, where it serves as a C-terminal building block, and in the development of novel therapeutic agents.[1][3][5] The presence of the t-butylamide group can enhance the metabolic stability of the resulting peptide, a desirable characteristic in drug design. While not classified as a hazardous substance under the OSHA Hazard Communication Standard, its chemical nature as an amine hydrochloride necessitates careful handling to mitigate potential risks.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₁ClN₂O | [2][4][] |

| Molecular Weight | 208.73 g/mol | [1][2] |

| Appearance | White powder | [3][] |

| Boiling Point | 292.3 °C at 760 mmHg | [] |

| Storage Temperature | 2-8 °C | [3] |

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are associated with its potential for inhalation, skin, and eye contact as a fine powder.

According to notifications to the European Chemicals Agency (ECHA), this substance is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation. Furthermore, it is considered toxic to aquatic life with long-lasting effects.

GHS Hazard Statements for a Structurally Similar Compound (L-Valine tert-butyl ester hydrochloride):

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should always be applied, prioritizing engineering controls to minimize exposure.

Engineering Controls:

-

Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is strongly recommended to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Safe Handling and Storage Protocols

Handling:

-

Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust. Use spatulas for transferring powder and avoid pouring.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to vigorous reactions.[7][8] It is also prudent to avoid contact with strong bases, which could liberate the free amine, and strong acids, which could lead to exothermic reactions.

-

Good Housekeeping: Clean up any spills promptly and maintain a tidy work area.

Storage:

-

Container: Store in a tightly sealed, well-labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[7] The recommended storage temperature is between 2-8 °C.[3]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

Spill Response:

For a minor spill of powdered this compound:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Evacuate: If necessary, evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don the appropriate PPE, including respiratory protection if necessary.

-

Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent further dispersal.

-

Collection: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

-

Decontamination: Clean the spill area with a damp cloth or sponge and a suitable laboratory detergent.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

Application-Specific Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is commonly used in Fmoc-based solid-phase peptide synthesis to introduce a C-terminal amide. The following is a representative protocol.

Step-by-Step Methodology:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker.[9]

-

Neutralization and Coupling of this compound:

-

Dissolve this compound in DMF.

-

To neutralize the hydrochloride and activate the free amine for coupling, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). A common approach is to use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the hydrochloride salt.[10]

-

In a separate vessel, activate the C-terminus of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HATU in the presence of an activating agent like HOBt and a base (e.g., DIEA).[11]

-

Add the activated amino acid solution to the resin containing the deprotected and neutralized L-Valine t-butylamide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[12]

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[5]

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5][12]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.

-

Segregation: Keep this waste stream separate from other laboratory waste.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

-

Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[13][14][15] Do not dispose of it down the drain, as it is toxic to aquatic life.

Conclusion

While this compound is a valuable tool in the modern laboratory, its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, engineering controls, appropriate PPE usage, and proper handling and disposal procedures, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

-

Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

PubChem. (n.d.). L-Valine tert.butyl amide. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet L-Valine. Retrieved from [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). l-valine tert-butylamide hydrochloride suppliers USA. Retrieved from [Link]

- U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH)

-

U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: n-Butylamine. Retrieved from [Link]

-

U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). Table of IDLH Values. Retrieved from [Link]

-

U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Lead. Retrieved from [Link]

- U.S. Patent No. CN1477096A. (2004). Method for preparing L-valine and D-valine by chemical resolution.

- Various Suppliers. (n.d.).

- Various Suppliers. (n.d.). Solid Phase Peptide Synthesis Guides.

- Various Suppliers. (n.d.). Chemical Spill Cleanup Procedures.

- Various Suppliers. (n.d.).

- Various Suppliers. (n.d.). Hazardous Waste Disposal Guidelines.

- Various Suppliers. (n.d.). Occupational Safety and Health Administration (OSHA) and National Institute for Occupational Safety and Health (NIOSH) resources.

- Various Suppliers. (n.d.). European Chemicals Agency (ECHA)

- Various Suppliers. (n.d.).

- Various Suppliers. (n.d.). Chemical synthesis and methodology resources.

- Various Suppliers. (n.d.).

- Various Suppliers. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. l-valine tert-butylamide hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 5. peptide.com [peptide.com]

- 7. redox.com [redox.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. collectandrecycle.com [collectandrecycle.com]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using L-Valine t-butylamide hydrochloride C-terminus

Abstract

This document provides a detailed protocol and technical guidance for the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal L-Valine tert-butylamide. This modification is of significant interest in medicinal chemistry and drug development due to its potential to enhance peptide stability against enzymatic degradation and to modulate pharmacokinetic and pharmacodynamic properties. We will delve into the rationale behind the choice of materials and methods, providing a step-by-step workflow from resin preparation to final peptide purification. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable C-terminal modification into their peptide candidates.

Introduction: The Strategic Advantage of C-Terminal Alkylamides in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their susceptibility to in vivo enzymatic degradation. A primary route of degradation involves carboxypeptidases, which cleave the C-terminal peptide bond. C-terminal amidation is a well-established strategy to block this degradation pathway, thereby increasing the peptide's half-life and bioavailability.[1][2]

The use of an L-Valine tert-butylamide at the C-terminus offers a dual advantage. Firstly, the amide bond itself provides resistance to carboxypeptidase activity.[3] Secondly, the bulky tert-butyl group can introduce steric hindrance, further shielding the C-terminus from enzymatic attack and potentially influencing the peptide's conformation and receptor-binding properties.[4] This protocol outlines a robust method for incorporating L-Valine tert-butylamide hydrochloride as the foundational residue in an Fmoc-based solid-phase peptide synthesis workflow.

Core Principles and Experimental Rationale

The synthesis of a peptide with a C-terminal L-Valine tert-butylamide necessitates a thoughtful selection of the solid support and coupling strategy.

-

Choice of Resin: Rink Amide resin is the solid support of choice for this application.[5][6][7] The linker of the Rink Amide resin is designed to be cleaved under acidic conditions (typically with trifluoroacetic acid - TFA) to yield a C-terminal amide.[6][7] This makes it ideal for the direct synthesis of peptide amides without the need for post-synthesis solution-phase amidation.

-

Coupling Strategy: The initial coupling of L-Valine tert-butylamide hydrochloride to the deprotected Rink Amide resin is a critical step. Due to the steric bulk of the valine side chain and the tert-butyl group, a potent coupling agent and extended reaction times may be necessary to ensure efficient loading. Standard coupling reagents such as HBTU, HCTU, or HATU are suitable for this purpose.

Materials and Reagents

High-purity reagents are essential for a successful peptide synthesis. The following table summarizes the key materials required.

| Reagent/Material | Grade | Recommended Supplier (Example) | Purpose |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Major Chemical Suppliers | Solid support for peptide amide synthesis |

| L-Valine t-butylamide hydrochloride | ≥98% purity | Major Chemical Suppliers | C-terminal amino acid derivative |

| Fmoc-protected amino acids | Synthesis Grade | Major Chemical Suppliers | Peptide building blocks |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Chemical Suppliers | Primary solvent |

| Dichloromethane (DCM) | ACS Grade | Major Chemical Suppliers | Solvent for washing and resin swelling |

| Piperidine | Reagent Grade | Major Chemical Suppliers | Fmoc deprotection |

| HBTU/HCTU/HATU | ≥99% purity | Major Chemical Suppliers | Coupling activator |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Chemical Suppliers | Activation and coupling base |

| Trifluoroacetic acid (TFA) | Reagent Grade | Major Chemical Suppliers | Cleavage from resin |

| Triisopropylsilane (TIS) | Reagent Grade | Major Chemical Suppliers | Cation scavenger |

| Water (deionized) | HPLC Grade | Major Chemical Suppliers | Scavenger and HPLC mobile phase |

| Diethyl ether (cold) | ACS Grade | Major Chemical Suppliers | Peptide precipitation |

Detailed Experimental Protocol

This protocol is designed for manual or automated solid-phase peptide synthesizers. All operations should be performed in a certified fume hood with appropriate personal protective equipment.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible.

-

Weigh Resin: Accurately weigh the required amount of Rink Amide MBHA resin into a reaction vessel.

-

Swell Resin: Add sufficient DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.[8]

-

Wash: Drain the DCM and wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to prepare it for the synthesis.[9]

Initial Fmoc Deprotection of Rink Amide Resin

The Rink Amide resin is typically supplied with an Fmoc-protecting group that must be removed to expose the amine for coupling.

-

Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 20 minutes at room temperature.

-

Wash: Drain the piperidine solution and wash the resin extensively with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine.

Loading of L-Valine tert-butylamide hydrochloride

This is the foundational step for the synthesis.

Figure 1: Workflow for loading the C-terminal amino acid amide.

-

Prepare Activation Solution: In a separate vial, dissolve this compound (3 eq. relative to resin substitution) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and agitate for 2 minutes to pre-activate the amino acid derivative.

-

Coupling: Add the activation solution to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature with continuous agitation.

-

Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Wash: Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

-

Capping (Recommended): To block any unreacted amine groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., a 1:1:8 mixture of acetic anhydride:DIPEA:DMF) for 30 minutes. This prevents the formation of deletion peptide sequences.

Peptide Chain Elongation

The following cycle is repeated for each subsequent amino acid in the peptide sequence.

Figure 2: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash: Wash the resin thoroughly with DMF (5 x 10 mL/g).

-

Coupling: Pre-activate the next Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and couple for 1-2 hours.

-

Wash: Wash the resin with DMF (3 x 10 mL/g).

-

Repeat this cycle until the full peptide sequence is assembled.

Final Cleavage and Deprotection

This step cleaves the peptide from the resin and removes side-chain protecting groups.

-

Final Wash: After the final deprotection step, wash the resin with DCM (3 x 10 mL/g) and dry it under a stream of nitrogen.

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail based on the peptide sequence. A widely used general-purpose cocktail is Reagent K.[10]

| Component | Volume % | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |

| Water | 5% | Cation scavenger |

| Phenol | 5% | Cation scavenger |

| Thioanisole | 5% | Cation scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Cation scavenger |

Note: For peptides containing sensitive residues like Cys, Met, or Trp, the scavenger composition may need to be adjusted.[10]

-

Cleavage: Add the cleavage cocktail to the dry resin (10 mL per 0.1 mmol of synthesis scale). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[11][12]

-

Isolate Peptide: Filter the resin and collect the TFA solution.

-

Precipitate: Add the TFA solution to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Wash and Dry: Pellet the peptide by centrifugation, decant the ether, and wash the pellet twice more with cold ether. Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Analyze the purified fractions by LC-MS to confirm the correct molecular weight and purity.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating at critical junctures. The use of the Kaiser test after each coupling step provides real-time feedback on the efficiency of the reaction, allowing for immediate intervention (e.g., recoupling) if necessary. Furthermore, the final analysis by LC-MS provides definitive confirmation of the identity and purity of the synthesized peptide, validating the success of the entire process.

Conclusion

This application note provides a comprehensive and field-proven protocol for the synthesis of peptides with a C-terminal L-Valine tert-butylamide. The strategic choice of Rink Amide resin, coupled with careful execution of the loading and elongation steps, enables the efficient production of this valuable class of modified peptides. By enhancing enzymatic stability, the L-Valine tert-butylamide C-terminus serves as a powerful tool for improving the therapeutic properties of peptide-based drug candidates.

References

-

Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. [Link]

-

Sunresin Life Sciences. Seplife® Rink Amide - AM Resin. [Link]

-

Applied Polytech. Rink Amide Resin, MBHA Resin. [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

AAPPTec. How to Synthesize a Peptide. [Link]

-

Ajish Kumar, K. S., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396. [Link]

-

Brask, J., & Albericio, F. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(8), 477-486. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Brik, A., et al. (2005). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Organic Letters, 7(8), 1505–1508. [Link]

-

Merkler, D. J. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456. [Link]

-

van Oosterwijk, N., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase. ACS Catalysis, 6(8), 5405–5414. [Link]

-

Albericio, F., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. Journal of Organic Chemistry, 68(25), 9633-9643. [Link]

-

ResearchGate. Solid-Phase Synthesis of C-Terminal Modified Peptides | Request PDF. [Link]

-

AAPPTec. Cleavage Cocktails; Reagent B. [Link]

-

Pore, S. K., & Raines, R. T. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Protein Science, 29(12), 2407–2419. [Link]

-

AAPPTec. Cleavage from Rink Amide Resin. [Link]

-

ResearchGate. Enzymatic C-terminal amidation of amino acids and peptides | Request PDF. [Link]

-

Imperial College London. Development of enzymatic methods for C-terminal amidation of peptides. [Link]

-

Lee, J., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules, 28(15), 5765. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]

- 7. appliedpolytech.com [appliedpolytech.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. mdpi.com [mdpi.com]

L-Valine t-butylamide hydrochloride as a building block for chiral ligands.

An Application Guide to L-Valine t-butylamide hydrochloride: A Versatile Chiral Building Block for Ligand Synthesis and Asymmetric Catalysis

Introduction: The Strategic Value of Chiral Amino Acid Derivatives

In the pursuit of stereochemically pure molecules, particularly within pharmaceutical and fine chemical synthesis, the development of effective chiral ligands for asymmetric catalysis is paramount. Nature provides an elegant solution in the form of amino acids—readily available, inexpensive, and enantiomerically pure starting materials.[1][2][3] L-Valine, with its sterically demanding isopropyl group, is a foundational chiral building block.[3] By modifying its carboxylic acid terminus to a tert-butylamide, we arrive at this compound, a derivative engineered for enhanced utility.

This transformation is not trivial; it strategically alters the molecule's properties. The conversion of the carboxylic acid to a tert-butylamide introduces a bulky group that provides significant steric hindrance, a feature that can be exploited to control the stereochemical outcome of reactions.[4] Furthermore, this modification enhances the compound's stability and solubility, making it a more robust and versatile tool for synthetic chemists.[4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides validated protocols for the synthesis of novel chiral ligands from this compound and demonstrates their application in a key asymmetric transformation, bridging the gap from a simple building block to a functional catalyst.

Physicochemical Properties

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 70421-65-7 | [4] |

| Molecular Formula | C₉H₂₀N₂O · HCl | |

| Molecular Weight | 208.73 g/mol | [4] |

| Appearance | White powder | [] |

| Purity | Typically ≥99% | [] |

| IUPAC Name | (2S)-2-amino-N-(tert-butyl)-3-methylbutanamide hydrochloride | |

| InChI Key | DYVSNFCPWQDKIJ-FJXQXJEOSA-N | [4] |

PART 1: Synthesis of Chiral Ligands

The primary amine of this compound is the key reactive handle for elaboration into more complex ligand structures. Below are two representative protocols for synthesizing common classes of chiral ligands: N-acyl amides and Schiff bases.

Protocol 1: Synthesis of a Chiral N-Acyl Amide Ligand

Principle: This protocol describes the acylation of the primary amine of L-Valine t-butylamide. This reaction forms a stable amide bond, creating a bidentate (N,O) ligand scaffold capable of coordinating with metal centers. The choice of the acylating agent allows for fine-tuning of the ligand's steric and electronic properties. A base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

Figure 1: Reaction scheme for N-acylation.

Materials and Reagents:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0°C using an ice bath.

-

Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The first equivalent deprotonates the hydrochloride salt, while the second neutralizes the HCl produced by the acylation. Stir for 15 minutes at 0°C.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture. It is crucial to add the acylating agent slowly to control the exotherm.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure N-acyl amide ligand.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Determine the optical rotation to confirm the retention of chirality.

Protocol 2: Synthesis of a Chiral Schiff Base (Imine) Ligand

Principle: This protocol details the condensation reaction between L-Valine t-butylamide and an aldehyde, such as salicylaldehyde, to form a chiral Schiff base (imine). These ligands are highly valuable in catalysis due to their straightforward synthesis and their ability to form stable complexes with a wide range of transition metals. The resulting salicylaldimine ligand provides a tridentate (N,N,O) coordination environment.

Figure 2: Reaction scheme for Schiff base condensation.

Materials and Reagents:

-

This compound (1.0 eq)

-

Salicylaldehyde (1.0 eq)

-

Potassium hydroxide (KOH) or Triethylamine (Et₃N) (1.1 eq)

-

Ethanol

-

Deionized water

Step-by-Step Methodology:

-

Deprotonation: Dissolve this compound (1.0 eq) and KOH (1.1 eq) in ethanol in a round-bottom flask. Stir the mixture at room temperature for 20 minutes to ensure complete deprotonation of the amine salt.

-

Condensation: Add salicylaldehyde (1.0 eq) to the solution. The solution will typically turn yellow.

-